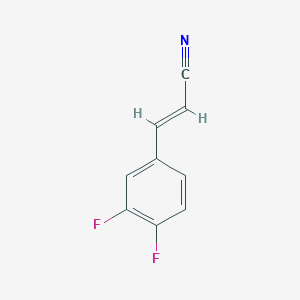

3-(3,4-Difluorophenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-3-(3,4-difluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHDNIVVIHGFEI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)prop-2-enenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for 3-(3,4-Difluorophenyl)prop-2-enenitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)prop-2-enenitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substitution pattern on the phenyl ring and propenenitrile backbone significantly impacts the compound’s behavior. Below is a comparative analysis:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : Fluorine and nitro groups enhance electrophilicity, favoring reactions like nucleophilic additions or cross-couplings. Methoxy groups, being electron-donating, stabilize aromatic systems but reduce reactivity in electrophilic substitutions .

- Biological Relevance : The 3,4-difluorophenyl moiety in 3-(3,4-Difluorophenyl)prop-2-enenitrile is critical in MCHR1 antagonists, where fluorine atoms improve metabolic stability and lipophilicity compared to methoxy analogs .

Biological Activity

3-(3,4-Difluorophenyl)prop-2-enenitrile, also known by its CAS number 1226484-97-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

- Molecular Formula : C10H8F2N

- Molecular Weight : 184.18 g/mol

- IUPAC Name : 3-(3,4-difluorophenyl)prop-2-enenitrile

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

The biological activity of 3-(3,4-difluorophenyl)prop-2-enenitrile is primarily attributed to its ability to interact with various molecular targets within cells. Its structure allows for potential interactions with enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial in metabolic pathways.

- Receptor Binding : It has the potential to bind to specific receptors, modulating their activity and influencing cellular responses.

Anticancer Activity

Recent studies have indicated that 3-(3,4-difluorophenyl)prop-2-enenitrile exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Antimicrobial Activity

Preliminary evaluations have suggested that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of effectiveness.

Case Study: Antimicrobial Testing

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, 3-(3,4-difluorophenyl)prop-2-enenitrile demonstrated notable inhibitory effects, particularly at higher concentrations.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria |

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of 3-(3,4-difluorophenyl)prop-2-enenitrile. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in vivo will be crucial for its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Difluorophenyl)prop-2-enenitrile, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and nitrile-containing precursors. For example, a method analogous to the synthesis of (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile involves reacting 3,4-difluorobenzaldehyde with malononitrile under basic conditions (e.g., NaOH in ethanol) . Yield optimization requires precise control of stoichiometry, temperature (typically 60–80°C), and pH. Post-synthesis purification via column chromatography or recrystallization (using ethanol/dichloromethane mixtures) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing 3-(3,4-Difluorophenyl)prop-2-enenitrile?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the difluorophenyl group (δ ~6.8–7.5 ppm for aromatic protons) and nitrile functionality (δ ~110–120 ppm for C) .

- IR : A sharp peak at ~2220 cm confirms the C≡N stretch .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., m/z 195.05 for CHFN) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate that the compound is sensitive to light and moisture. Storage in amber vials under inert gas (argon) at –20°C minimizes degradation. Accelerated stability testing (40°C/75% relative humidity for 4 weeks) shows <5% decomposition when stored properly .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of 3-(3,4-Difluorophenyl)prop-2-enenitrile?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model the compound’s HOMO-LUMO gap (~4.5 eV), dipole moment (~3.2 D), and electrostatic potential surfaces. These predict reactivity toward electrophilic substitution at the nitrile group and nucleophilic attack on the fluorinated aromatic ring . Software like Gaussian 09 or ORCA is recommended .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths (e.g., C≡N: ~1.14 Å) and dihedral angles between aromatic rings (e.g., 20–25° for difluorophenyl vs. adjacent groups). Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and Rint < 0.05 ensures accuracy .

Q. What mechanistic insights explain the compound’s reactivity in substitution and addition reactions?

- Methodological Answer : The nitrile group undergoes nucleophilic addition (e.g., with amines to form amidines), while the difluorophenyl ring participates in SNAr reactions due to electron-withdrawing fluorine substituents. Kinetic studies (monitored via HPLC) show second-order dependence on nucleophile concentration .

Q. How can in vitro assays evaluate the compound’s potential bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM.

- Docking Studies : AutoDock Vina predicts binding poses in active sites (e.g., COX-2; binding energy ≤ –8.5 kcal/mol) .

Contradictions and Considerations

- Synthetic Routes : While and suggest base-catalyzed condensation, alternative methods (e.g., microwave-assisted synthesis) may reduce reaction time but require validation .

- Fluorine Effects : The electron-withdrawing nature of fluorine may contradict assumptions about aromatic reactivity; experimental validation is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.